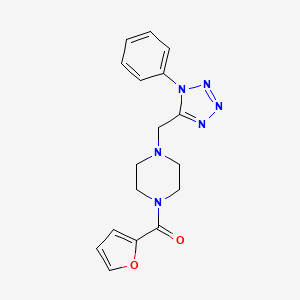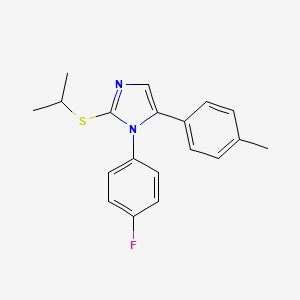![molecular formula C15H11F3N4O2S2 B2763098 2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 400085-53-2](/img/structure/B2763098.png)
2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-Furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is an organic compound recognized for its multifaceted applications in chemical and biological research. Characterized by its intricate molecular structure, it finds relevance in various fields, including pharmacology and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide involves several steps:
Formation of the thieno[3,2-b]pyridine core: : A cyclization reaction typically initiates the preparation, forming the thieno[3,2-b]pyridine ring system.
Functionalization: : Introduction of the furyl and trifluoromethyl groups through electrophilic substitution or coupling reactions under controlled conditions.
Hydrazine derivative formation: : Reaction of the intermediate with appropriate hydrazine derivatives.
Final product isolation: : Purification steps like recrystallization or chromatography to isolate the compound in high purity.
Industrial Production Methods
In industrial settings, the synthesis may involve:
Bulk chemical reactions: : Utilizing large reactors to handle high-volume synthesis.
Catalytic processes: : Employing catalysts to enhance reaction rates and selectivity.
Process optimization: : Streamlining steps to minimize by-products and maximize yield, often employing automated control systems to maintain reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo several chemical reactions:
Oxidation: : Yields sulfoxides and sulfones when treated with oxidizing agents.
Reduction: : Can be reduced to simpler amine derivatives using reducing agents.
Substitution: : Reacts with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Halogenating agents or organometallic reagents under mild to moderate conditions.
Major Products Formed
Oxidation: : Produces more oxidized derivatives.
Reduction: : Yields simplified amines and thioamides.
Substitution: : Formation of substituted furyl and pyridine derivatives.
Applications De Recherche Scientifique
The compound’s multifaceted nature allows it to be used in:
Chemistry: : As a reagent in organic synthesis, creating complex molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential therapeutic properties, especially in targeting specific molecular pathways.
Industry: : Utilized in materials science for the development of advanced polymers and other materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects through:
Binding to specific proteins or enzymes: : Modulating their activity.
Pathway involvement: : Influencing pathways such as signal transduction or metabolic routes.
Comparaison Avec Des Composés Similaires
Comparison
Structural uniqueness: : The presence of the trifluoromethyl group and the thieno[3,2-b]pyridine ring sets it apart from other similar molecules.
Reactivity: : The compound's specific functional groups confer unique reactivity profiles.
List of Similar Compounds
2-{[3-(2-furyl)-6-(methyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide: : Similar but lacks the trifluoromethyl group.
2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide: : Ethyl instead of methyl group in the hydrazine derivative.
So, how does all of this strike you? Should we dive deeper into any specific part?
Propriétés
IUPAC Name |
1-[[3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S2/c1-19-14(25)22-21-13(23)12-10(8-3-2-4-24-8)11-9(26-12)5-7(6-20-11)15(16,17)18/h2-6H,1H3,(H,21,23)(H2,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESYXXAZNRTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)


![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763032.png)
![2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2763035.png)


